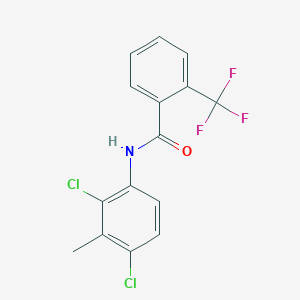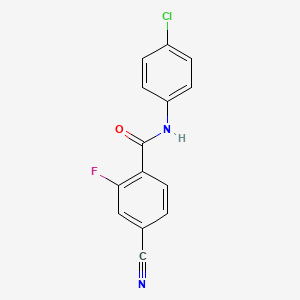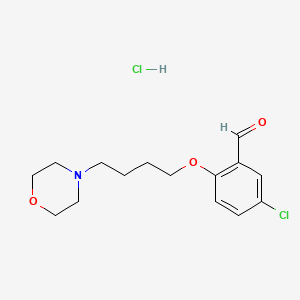![molecular formula C17H16BrNO4 B4400918 {4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400918.png)
{4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid
Descripción general
Descripción
{4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid (BEPA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BEPA is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen, and has been shown to possess anti-inflammatory, analgesic, and anticancer properties. In
Aplicaciones Científicas De Investigación
{4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid has been studied for its potential applications in various fields, including cancer research, drug development, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In drug development, this compound has been investigated as a potential lead compound for the development of novel anti-inflammatory and analgesic drugs. Inflammation is a key component of many diseases, and this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes.
Mecanismo De Acción
The exact mechanism of action of {4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and anticancer properties. In animal models, this compound has been shown to reduce inflammation and pain in various models of acute and chronic inflammation. This compound has also been shown to inhibit the growth of tumors in animal models of cancer. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of {4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid is its low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans is not fully understood.
Direcciones Futuras
There are several future directions for the study of {4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid. One area of research is the development of novel anti-inflammatory and analgesic drugs based on the structure of this compound. Another area of research is the investigation of the anticancer properties of this compound in human clinical trials. In addition, the mechanism of action of this compound needs to be further elucidated in order to fully understand its potential therapeutic applications.
Propiedades
IUPAC Name |
2-[4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-2-23-15-8-5-12(18)10-14(15)17(22)19-13-6-3-11(4-7-13)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDUTKFLBZLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-methylbenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4400866.png)
![2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4400872.png)
![4-{[(2-isopropylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4400883.png)


![1-[4-(4-biphenylyloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400908.png)
![N-[2-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4400911.png)

![4-[4-(2-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4400920.png)
![N-ethyl-5-[(ethylamino)sulfonyl]-2,4-dimethoxybenzamide](/img/structure/B4400924.png)

![N-dibenzo[b,d]furan-3-yl-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4400936.png)
![2-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4400942.png)
![1-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400948.png)